![molecular formula C15H17N3O B1384254 7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 62259-92-1](/img/structure/B1384254.png)
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Descripción general
Descripción
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (hereafter referred to as BMP-4) is a novel small molecule that has recently been discovered and has a wide range of potential applications in the fields of scientific research and medicine. BMP-4 has a unique structure that can be used to create a variety of compounds that can be used in a variety of applications.
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Properties
- Antibacterial and Antimycobacterial Activity : Compounds including 7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one derivatives demonstrated promising antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Moreover, certain compounds showed potent antimycobacterial activity against Mycobacterium tuberculosis strains, which highlights their potential in treating drug-resistant tuberculosis (Malothu et al., 2016).
Chemical Synthesis and Modification
- Synthesis of Pyridyl-substituted Derivatives : Research has been conducted on the synthesis of 2-pyridyl-substituted derivatives of this compound. This work contributes to the broader understanding of the compound's chemical properties and potential modifications (Kuznetsov & Chapyshev, 2007).
- Derivative Synthesis for Antifolate Activity : Derivatives of this compound have been synthesized for their potential antifolate activity, crucial in the context of antimicrobial and antitumor applications (Rosowsky et al., 1995).
Crystal Structure Analysis
- Crystal and Molecular Structure Analysis : The crystal and molecular structure of related compounds have been characterized, providing insights into their molecular geometry and potential for forming various supramolecular architectures (Ziaulla et al., 2012).
Potential Antitumor Activity
- Antitumor Potential : Research into the synthesis and characterization of derivatives has included evaluation for potential anticancer activity. This suggests a possible application in the development of novel antitumor treatments (Ismail et al., 2017).
Antimicrobial and Antifungal Effects
- Synthesis for Antimicrobial and Antifungal Activity : Studies have synthesized derivatives for their antimicrobial and antifungal activities, demonstrating significant efficacy against various bacteria and fungi, showcasing the compound's versatility in treating different microbial infections (Mittal et al., 2011).
Propiedades
IUPAC Name |
7-benzyl-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-16-14-10-18(8-7-13(14)15(19)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFWFQDSHKRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




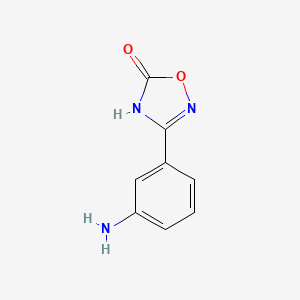
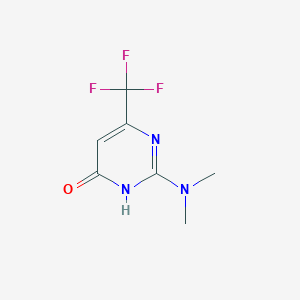
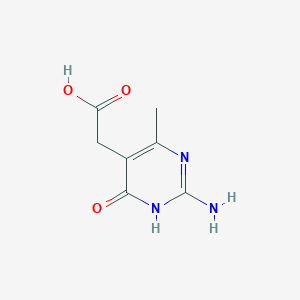
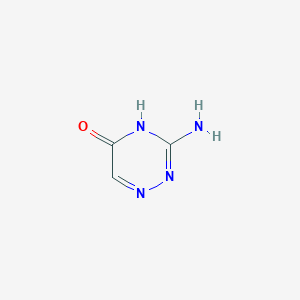

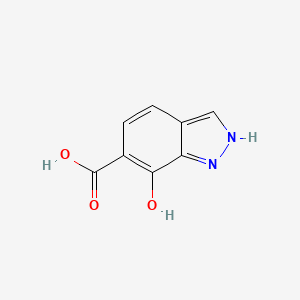
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)
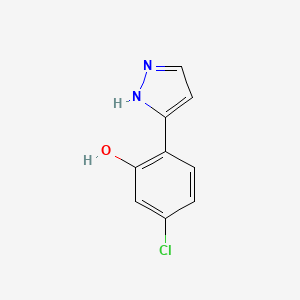

![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)